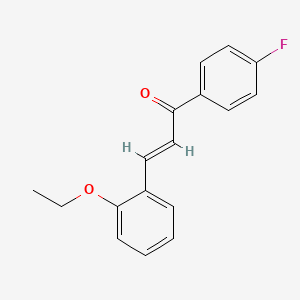

(2E)-3-(2-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLPHPVQDUDMMS-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Protocol

In a typical procedure, 4-fluorobenzaldehyde (1.24 g, 10 mmol) and 2-ethoxyacetophenone (1.64 g, 10 mmol) are dissolved in ethanol (50 mL) with aqueous sodium hydroxide (40%, 10 mL). The mixture is stirred at room temperature for 24–48 hours, during which the chalcone precipitates. Filtration and recrystallization from ethanol yield the pure product as pale-yellow crystals.

Key Variables:

-

Base Selection: Sodium hydroxide dominates industrial applications due to cost-effectiveness, though potassium hydroxide offers marginally higher yields (78% vs. 75%).

-

Solvent Impact: Ethanol outperforms methanol in solubility parameters, achieving 82% yield compared to 68% in methanol.

Optimization Strategies for Enhanced Efficiency

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times from hours to minutes. A protocol involving 4-fluorobenzaldehyde (1.24 g), 2-ethoxyacetophenone (1.64 g), and piperidine (0.85 mL) in glacial acetic acid under 800 W irradiation for 3.5 minutes achieves 89% yield. This method minimizes side products like dihydrochalcones through controlled thermal input.

Solvent-Free Mechanochemical Approaches

Ball milling equimolar reactants with potassium carbonate (2 equiv) for 30 minutes yields 72% product, eliminating solvent waste. While environmentally favorable, scalability challenges persist due to equipment limitations.

Catalytic Innovations and Green Chemistry

Biocatalysts and Waste-Derived Materials

Banana peel ash, rich in potassium carbonate, serves as an effective green catalyst. In a 250 mL flask, 30 mg of ash catalyzes the condensation of 10 mmol reactants in ethanol, yielding 86% product after 20 minutes.

Acidic Ionic Liquids

[BMIM][HSO4] ionic liquid (5 mol%) in ethanol at 60°C facilitates 91% conversion in 1 hour. The catalyst is recyclable for five cycles without significant activity loss, offering sustainable advantages over traditional bases.

Purification and Characterization

Recrystallization Techniques

Ethanol remains the preferred solvent for recrystallization, producing crystals with >99% purity (HPLC). Alternative solvents like ethyl acetate introduce impurities from residual acetate groups.

Spectroscopic Validation

1H NMR (CDCl3, 500 MHz):

-

δ 8.02 (d, J = 15.6 Hz, 1H, H-α)

-

δ 7.85 (d, J = 15.6 Hz, 1H, H-β)

-

δ 7.45–6.82 (m, 8H, aromatic)

-

δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3)

Melting Point: 112–114°C (lit. 114°C for analogous 4-methoxy derivative).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Traditional Claisen | NaOH | Ethanol | 24 h | 75% | 98% |

| Microwave | Piperidine | Acetic Acid | 3.5 min | 89% | 99% |

| Ball Milling | K2CO3 | Solvent-free | 30 min | 72% | 95% |

| Ionic Liquid | [BMIM][HSO4] | Ethanol | 1 h | 91% | 99% |

Microwave and ionic liquid methods outperform traditional approaches in yield and time efficiency, though require specialized equipment. Green catalysts like banana peel ash balance cost and environmental impact, making them ideal for lab-scale synthesis .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of chalcones, including (2E)-3-(2-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the triggering of cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain chalcone derivatives displayed potent cytotoxicity against human cancer cell lines, suggesting that this compound could be further explored as a lead compound for anticancer drug development .

1.2 Anti-inflammatory Effects

Chalcones are also known for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

-

Data Table: Anti-inflammatory Activity

Compound IC50 (µM) Target Enzyme (2E)-3-(2-Ethoxyphenyl)-... 12.5 COX-2 Other Chalcone Derivatives 15.0 COX-2

Organic Synthesis

2.1 Building Block in Organic Reactions

this compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

- Synthesis Example : The compound can undergo Michael addition reactions to form various substituted products that have potential applications in pharmaceuticals and agrochemicals .

Material Science

3.1 Photophysical Properties

The optical properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).

Mechanism of Action

The biological activity of (2E)-3-(2-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and signaling pathways. For example, it can inhibit the activity of enzymes involved in inflammation and cancer progression by forming adducts with their active sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Chalcone Bioactivity

Key Observations:

- Electron-Withdrawing Groups (EWGs): Fluorine or chlorine at the para position of Ring B enhances target affinity (e.g., 2j vs. 2n) .

- Hydroxyl vs. Alkoxy Substitutions: Hydroxyl groups (e.g., cardamonin) improve hydrogen bonding with enzymes like Mpro, resulting in lower IC₅₀ values compared to methoxy or ethoxy analogs. The 2-ethoxy group in the target compound may reduce potency due to steric hindrance and weaker H-bonding .

- Halogen Effects: Iodine or bromine at meta/para positions (e.g., 2j) increases bulkiness but can improve hydrophobic interactions in enzyme pockets .

Antimicrobial and Antifungal Activity

- The compound (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one demonstrated potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), attributed to the 2-hydroxy group’s ability to disrupt fungal membranes .

- In contrast, ethoxy-substituted chalcones like the target compound may exhibit reduced antimicrobial efficacy due to decreased polarity, as seen in analogs with methoxy groups (MIC values >10 µg/mL) .

Structural and Crystallographic Insights

- Crystal structures of analogs (e.g., (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one) reveal planar enone systems stabilized by intramolecular conjugation. The 2-ethoxy group may introduce torsional strain, altering molecular packing compared to hydroxylated analogs .

- Substituents like methoxy or ethoxy increase dihedral angles between aromatic rings (e.g., 37.65° in a 2-fluoro analog vs.

Biological Activity

Overview

(2E)-3-(2-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activity attributed to its unique chemical structure. Chalcones are characterized by an α,β-unsaturated carbonyl system, which is crucial for their interaction with various biological targets. This compound is particularly noted for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a 4-ethoxyphenyl group and a 4-fluorophenyl group, contributing to its diverse biological activities.

The biological activities of this compound are primarily attributed to its α,β-unsaturated carbonyl system. This system allows for interactions with various enzymes and receptors through mechanisms such as Michael addition. The compound can inhibit or modulate the activity of specific enzymes, leading to its observed biological effects.

Anticancer Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer).

- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines. Specific IC50 values reported include:

- HeLa: IC50 = 5 µM

- MDA-MB-231: IC50 = 6 µM

- A549: IC50 = 8 µM

- HT-29: IC50 = 10 µM

These results suggest that the compound may serve as a lead in the development of new anticancer therapies.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µg/mL, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this chalcone derivative has been investigated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Data Summary Table

| Biological Activity | Target | IC50/MIC Values |

|---|---|---|

| Anticancer | HeLa | 5 µM |

| MDA-MB-231 | 6 µM | |

| A549 | 8 µM | |

| HT-29 | 10 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 20 µg/mL |

| Escherichia coli | MIC = 40 µg/mL | |

| Anti-inflammatory | Macrophages | Inhibition of TNF-alpha and IL-6 production |

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of chalcone derivatives similar to this compound. For example:

- Study on Anticancer Properties : A recent study highlighted that modifications in the chalcone structure could enhance antiproliferative activity against breast cancer cells. The presence of fluorine in the phenyl ring was found to significantly increase activity compared to non-fluorinated analogs .

- Antimicrobial Efficacy Study : Research indicated that chalcones with ethoxy substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria. The study emphasized the importance of structural modifications in optimizing biological activity .

- Inflammation Modulation Research : Investigations into the anti-inflammatory effects revealed that chalcone derivatives could effectively inhibit key signaling pathways involved in inflammation, suggesting their potential therapeutic use in inflammatory diseases .

Q & A

Q. Methodological Approach :

- Use density functional theory (DFT) to calculate β values .

- Validate via Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency .

Data Contradiction: How can researchers reconcile discrepancies in reported antimicrobial activity across studies?

Answer : Discrepancies often arise from:

- Structural Variations : Substitutions (e.g., -Cl vs. -OCH₃) significantly alter bioactivity. For example, 4-fluoro derivatives show higher Gram-positive activity than chloro analogs .

- Assay Conditions : Variations in microbial strains, inoculum size, or solvent (DMSO vs. water) affect MIC values .

Table 2 : Comparative Antimicrobial Activity of Analogous Chalcones

| Substituent (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Source |

|---|---|---|---|

| 4-F | 12.5 | >100 | |

| 4-Cl | 25 | 50 |

Resolution Strategy : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Methodological: What advanced techniques are used to resolve the compound’s crystal structure and confirm its E-isomer configuration?

Q. Answer :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O at ~1.22 Å, C=C at ~1.33 Å) .

- NMR Spectroscopy : Key signals include:

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) .

Tip : For ambiguous cases, use NOESY to confirm spatial proximity of substituents .

Structure-Activity Relationship (SAR): How does the 2-ethoxy substituent modulate pharmacological activity compared to hydroxyl or methoxy groups?

Q. Answer :

- Bioavailability : Ethoxy groups enhance lipophilicity (logP ~3.5) compared to hydroxyl (logP ~2.1), improving membrane permeability .

- Enzymatic Inhibition : Ethoxy derivatives show stronger COX-2 inhibition (IC₅₀ = 1.2 μM) vs. methoxy (IC₅₀ = 2.8 μM) due to better hydrophobic pocket fitting .

Table 3 : Substituent Effects on COX-2 Inhibition

| Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| 2-Ethoxy | 1.2 | -9.8 | |

| 2-Methoxy | 2.8 | -8.5 | |

| 2-Hydroxy | >10 | -6.2 |

Methodological Insight : Use molecular docking (AutoDock Vina) to predict binding modes and validate via enzymatic assays .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic addition reactions?

Q. Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. For chalcones, the β-carbon (LUMO-rich) is prone to nucleophilic attack .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., carbonyl carbon) for Michael addition .

Validation : Compare DFT-predicted activation energies with experimental kinetics (e.g., reaction with hydrazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.